5-Methoxychroman-3-amine hydrochloride
CAS No.: 117422-43-2
Cat. No.: VC21272604
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117422-43-2 |
---|---|
Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.67 g/mol |
IUPAC Name | 5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H |
Standard InChI Key | IETVKUZKGGXYCM-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1CC(CO2)N.Cl |
Canonical SMILES | COC1=CC=CC2=C1CC(CO2)N.Cl |
Introduction
Chemical Identity and Properties
5-Methoxychroman-3-amine hydrochloride is a methoxy-substituted chroman derivative with an amine group. It exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
Basic Chemical Information
Property | Value |
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CAS Registry Numbers | 117422-43-2, 110927-03-2 |
Molecular Formula | C₁₀H₁₄ClNO₂ |
Molecular Weight | 215.68 g/mol |
IUPAC Name | 5-methoxy-3,4-dihydro-2H-chromen-3-amine hydrochloride |
InChI Key | IETVKUZKGGXYCM-UHFFFAOYNA-N |
SMILES | COC1=CC=CC2=C1CC(CO2)N.Cl |
Physical and Chemical Properties
The compound features a distinctive structure with a methoxy group (-OCH₃) at the 5-position and an amine group (-NH₂) at the 3-position of the chroman skeleton . This specific structural arrangement contributes to its chemical reactivity and potential biological activities.
Property | Value |
---|---|
Physical State | Solid |
LogP | 2.46 |
Polar Surface Area | 44.48 Ų |
HS Code | 2932999099 |
Solubility | Enhanced water solubility due to hydrochloride salt formation |
Structural Characteristics
Structural Features
5-Methoxychroman-3-amine hydrochloride contains a heterocyclic system consisting of a benzene ring fused with an oxygen-containing pyran ring, forming the chroman core structure. The compound's key functional groups include:
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A methoxy substituent at the 5-position of the benzene ring
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A primary amine group at the 3-position of the pyran ring
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A hydrochloride salt formed with the amine group
Structure-Activity Relationship
The structural features of 5-methoxychroman-3-amine hydrochloride contribute significantly to its chemical behavior and biological activities. The methoxy group enhances lipophilicity and can serve as a hydrogen bond acceptor, while the primary amine group can act as a hydrogen bond donor and participate in salt formation .
Applications in Research
Pharmaceutical Research
5-Methoxychroman-3-amine hydrochloride has potential applications in pharmaceutical research due to its structural features that make it suitable for interactions with various biological targets.
As a derivative of chroman, which forms the core of numerous biologically active compounds, 5-methoxychroman-3-amine hydrochloride may serve as:
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A building block in medicinal chemistry for the development of novel therapeutic agents
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A structural scaffold for the design of compounds with specific biological activities
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An intermediate in the synthesis of more complex pharmaceutically relevant molecules
Chemical Tool in Scientific Investigations
The compound's unique structure positions it as a valuable chemical tool in scientific research:
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As a probe for investigating structure-activity relationships
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In studies examining the effect of methoxy substituents on biological activity
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As a model compound for understanding the pharmacokinetic properties of chroman derivatives
Biological Activities
While direct information on the biological activities of 5-methoxychroman-3-amine hydrochloride is limited in the provided literature, potential activities can be inferred based on structurally similar compounds.
Potential Activity | Mechanism |
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Antimicrobial | Inhibition of essential microbial enzymes or disruption of cell membranes |
Neuroprotective | Modulation of neurotransmitter systems |
Antioxidant | Scavenging of free radicals through the methoxy and amine functional groups |
Anti-inflammatory | Inhibition of inflammatory mediators |
The presence of the amine group at the 3-position potentially allows the compound to interact with various biological receptors and enzymes, suggesting possible applications in neuropharmacology .
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the potential properties and applications of 5-methoxychroman-3-amine hydrochloride.
Compound | CAS Number | Structural Relationship | Key Differences |
---|---|---|---|
Chroman-3-amine hydrochloride | 18518-71-3 | Parent compound | Lacks methoxy substituent |
5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride | N/A | Bioisostere | Contains furan instead of pyran ring; chloro instead of methoxy substituent |
5-Methoxytryptamine hydrochloride | 66-83-1 | Contains similar substitution pattern | Indole core instead of chroman; different positioning of functional groups |
Structure-Property Relationships
Comparing 5-methoxychroman-3-amine hydrochloride with these related compounds reveals important structure-property relationships:
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The addition of the methoxy group at the 5-position likely enhances lipophilicity compared to the unsubstituted chroman-3-amine hydrochloride
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The oxygen heteroatom in the chroman ring system differentiates it from nitrogen-containing heterocycles like indoles
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The positioning of the amine group at the 3-position creates a specific three-dimensional arrangement that may influence receptor binding properties
Research Opportunities and Future Directions
The unique structural features of 5-methoxychroman-3-amine hydrochloride present several opportunities for future research:
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Investigation of its potential biological activities through systematic screening
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Development of more efficient and scalable synthesis methods
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Exploration of structure-activity relationships through the preparation of derivatives
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Examination of its potential as a building block in the synthesis of more complex bioactive molecules
These research directions could further elucidate the properties and applications of this interesting chroman derivative.
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